![molecular formula C9H9N3O3S B6432049 1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2090446-11-8](/img/structure/B6432049.png)
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as科学的研究の応用
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been found to possess a variety of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. In particular, this compound has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Furthermore, this compound has been found to possess anti-cancer properties, and has been studied for its potential to treat cancer. Additionally, this compound has been studied for its potential to treat inflammatory conditions, such as rheumatoid arthritis and asthma.
作用機序
Target of Action
Thiophene-based analogs, a key component of this compound, have been shown to exhibit a variety of biological effects . They have been used in the advancement of organic semiconductors , and have shown pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets to exert their effects . For instance, some thiophene derivatives are known to inhibit tyrosinase, a key enzyme in the production of melanin .
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
A related chalcone compound showed good pharmacokinetic properties as assessed by admet .
Result of Action
Thiophene derivatives have been shown to exert a variety of effects at the molecular and cellular level, contributing to their diverse biological activities .
Action Environment
It’s known that factors such as ph, temperature, and presence of other molecules can influence the action of similar compounds .
実験室実験の利点と制限
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid has several advantages for use in lab experiments. In particular, this compound is relatively easy to synthesize, and is available commercially. Additionally, this compound is stable at room temperature and is not toxic. Furthermore, this compound is soluble in water and is relatively inexpensive. However, there are certain limitations to using this compound in lab experiments. In particular, this compound is relatively unstable in the presence of light and oxygen, and may degrade over time. Additionally, this compound is not suitable for use in long-term experiments, as it may lose its potency over time.
将来の方向性
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid has potential applications in the fields of medicinal chemistry, biochemistry, and physiology. In particular, this compound has been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, this compound has been found to possess anti-cancer properties, and has been studied for its potential to treat cancer. Furthermore, this compound has been studied for its potential to treat inflammatory conditions, such as rheumatoid arthritis and asthma. In the future, additional research should be conducted to further explore the potential applications of this compound, including its potential to treat other diseases and conditions. Additionally, further research should be conducted to better understand the mechanism of action of this compound, and to develop improved synthesis methods for this compound.
合成法
1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid can be synthesized via a three-step reaction process. The first step involves the reaction of 1-thiophen-3-yl-2-hydroxyethane with potassium azide, resulting in the formation of 1-(2-hydroxyethoxy)-2-thiophen-3-yl-1H-1,2,3-triazole. The second step involves the reaction of this intermediate with ethyl chloroformate, resulting in the formation of 1-chloro-2-(thiophen-3-yl)ethoxy-1H-1,2,3-triazole. Finally, the third step involves the reaction of this intermediate with sodium hydroxide, resulting in the formation of this compound.
特性
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c13-8(6-1-2-16-5-6)4-12-3-7(9(14)15)10-11-12/h1-3,5,8,13H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJADVTZBQUIYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN2C=C(N=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


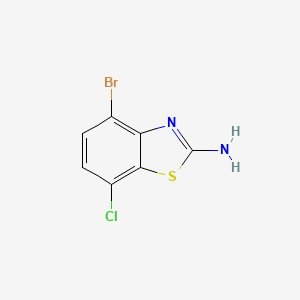
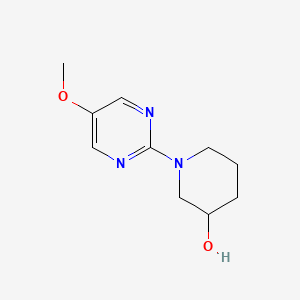


![1-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6431996.png)

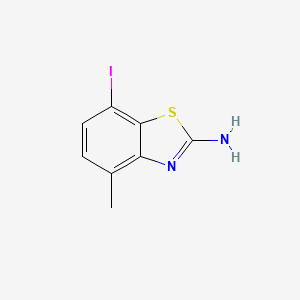
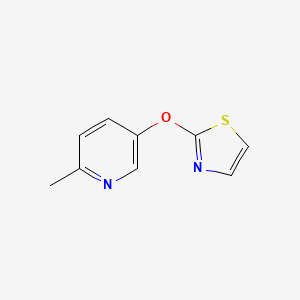
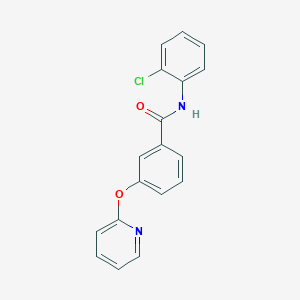
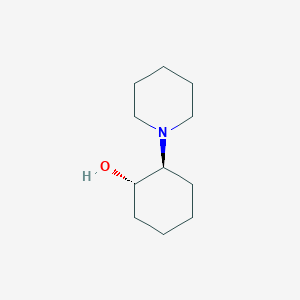

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)